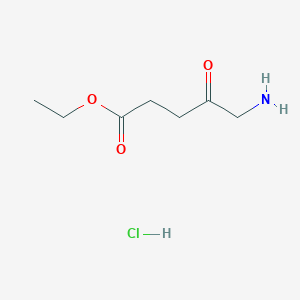
Ethyl 5-amino-4-oxopentanoate Hydrochloride
Descripción general
Descripción
Ethyl 5-amino-4-oxopentanoate Hydrochloride is a chemical compound with the formula C7H14ClNO3 . It is also known as 4-Amino-5-oxopentanoic acid .
Molecular Structure Analysis
The molecular structure of Ethyl 5-amino-4-oxopentanoate Hydrochloride consists of 7 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 chlorine atom . The exact mass is 131.0582 Da and the average mass is 131.130 Da .Physical And Chemical Properties Analysis
Ethyl 5-amino-4-oxopentanoate Hydrochloride has a molecular weight of 195.64 . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Electrosynthesis of 5-Amino-4-Oxopentanoic Acid Hydrochloride : This study by Konarev et al. (2007) explored the electroreduction of methyl 5-nitro-4-oxopentanate to produce 5-amino-4-oxopentanoic acid hydrochloride. They examined the influence of various factors such as cathode material, temperature, and solvent concentrations on the yield and quality of the product, achieving a high overall substance yield and current yield under specific conditions (Konarev, Lukyanets, & Negrimovskii, 2007).
Synthesis from Levulinic Acid : In research by Yuan (2006), 5-Amino-4-oxopentanoic acid hydrochloride was synthesized starting from levulinic acid through esterification and bromination, followed by reaction with potassium phthalimide and acidolysis, achieving an overall yield of 44% (Yuan, 2006).
Synthesis of γ-Imino- and γ-Amino-ß-Enamino Esters : Mangelinckx et al. (2005) described the condensation of ethyl 3-azido-4-oxopentanoate with primary amines, leading to the production of ethyl 4-imino-3-amino-2-pentenoates and their reduction to corresponding ethyl 4-alkylamino-3-amino-2-pentenoates upon hydrogenation (Mangelinckx, Vooren, Clerck, & Kimpe, 2005).
Tandem Ring Opening and Oximation Process : Saravanan et al. (2007) investigated the reaction of hydroxylamine hydrochloride with ethyl 3-aroyl-1-cyano-4-hydroxy-2,4,6-triarylcyclohexanecarboxylate, resulting in ethyl 2-[amino(hydroxyimino)methyl]-3-aryl-5-(hydroxyimino)-5-arylpentanoate through a tandem ring opening and oximation process (Saravanan, Babu, & Muthusubramanian, 2007).
Synthesis of α,α‐Disubstituted α‐Amino Acid Derivatives : Mitani et al. (2008) described a process where an α-oxime ester derivative underwent C-alkylation to the C=N bond of the oxime group by a Lewis-acid-promoted reaction, leading to α-amino ester upon hydrogenolysis (Mitani, Tanaka, Sawada, Misu, & Matsumoto, 2008).
Propiedades
IUPAC Name |
ethyl 5-amino-4-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)4-3-6(9)5-8;/h2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTYUHPAVHGVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623925 | |
| Record name | Ethyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-4-oxopentanoate Hydrochloride | |
CAS RN |
183151-37-3 | |
| Record name | Ethyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Fluorobenzo[c]isoxazole-3-carbonitrile](/img/structure/B71622.png)
![tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate](/img/structure/B71625.png)
![(2S)-2-{(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}-3-methylbutanoic acid](/img/structure/B71627.png)
![Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71629.png)


